molecular formula C10H12ClNOS B14549917 N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide CAS No. 62173-19-7

N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide

Cat. No.: B14549917
CAS No.: 62173-19-7
M. Wt: 229.73 g/mol
InChI Key: GHRVGOILHPBKPT-UHFFFAOYSA-N
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Description

N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide is an organic compound with the molecular formula C9H10ClNOS. It is a derivative of methylthioaniline and is characterized by the presence of a chloro group, a methylsulfanyl group, and an acetamide group attached to a benzene ring.

Properties

CAS No.

62173-19-7

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

N-[4-chloro-2-(methylsulfanylmethyl)phenyl]acetamide

InChI

InChI=1S/C10H12ClNOS/c1-7(13)12-10-4-3-9(11)5-8(10)6-14-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GHRVGOILHPBKPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of 4-methylthioaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

4-Methylthioaniline+Chloroacetyl chlorideN-4-Chloro-2-[(methylsulfanyl)methyl]phenylacetamide+HCl\text{4-Methylthioaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylthioaniline+Chloroacetyl chloride→N-4-Chloro-2-[(methylsulfanyl)methyl]phenylacetamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the heat generated during the reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide
  • N-{4-Methylthio-2-[(methylsulfanyl)methyl]phenyl}acetamide
  • N-{4-Bromo-2-[(methylsulfanyl)methyl]phenyl}acetamide

Uniqueness

This compound is unique due to the presence of both a chloro and a methylsulfanyl group, which impart distinct chemical and biological properties. The chloro group enhances its reactivity towards nucleophilic substitution reactions, while the methylsulfanyl group contributes to its potential antimicrobial activity .

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